molecular formula C19H18N2O4 B3902785 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone

2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone

Cat. No. B3902785
M. Wt: 338.4 g/mol
InChI Key: REENWROEVKLKKZ-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone, also known as ENADINE, is a synthetic compound that has been studied for its potential use in various scientific and medical applications.

Scientific Research Applications

2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone has been studied for its potential use in various scientific and medical applications. One area of research has focused on its potential as an anti-cancer agent. Studies have shown that 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for use in cancer therapy.
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone exerts its effects through the inhibition of various enzymes and signaling pathways. One of the main targets of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone is the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can induce DNA damage and apoptosis in cancer cells.
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone also inhibits the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. By inhibiting NF-κB, 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can reduce inflammation and the associated tissue damage.
Biochemical and Physiological Effects:
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can induce DNA damage and apoptosis, leading to cell death. Inflammatory cells, 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can inhibit the production of pro-inflammatory cytokines, reducing inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone is its potential use as an anti-cancer and anti-inflammatory agent. However, there are also limitations to its use in lab experiments. 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone.

Future Directions

There are a number of potential future directions for research on 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on the development of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone derivatives with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone for use in cancer therapy and inflammatory diseases.

properties

IUPAC Name

(2Z)-2-[(4-ethoxy-2-nitroanilino)methylidene]-3,4-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-25-15-9-10-17(18(11-15)21(23)24)20-12-14-8-7-13-5-3-4-6-16(13)19(14)22/h3-6,9-12,20H,2,7-8H2,1H3/b14-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REENWROEVKLKKZ-OWBHPGMISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC=C2CCC3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)N/C=C\2/CCC3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone
Reactant of Route 2
Reactant of Route 2
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone
Reactant of Route 3
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone
Reactant of Route 4
Reactant of Route 4
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone
Reactant of Route 5
Reactant of Route 5
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone
Reactant of Route 6
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.